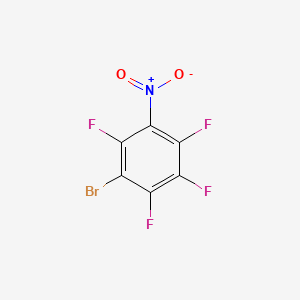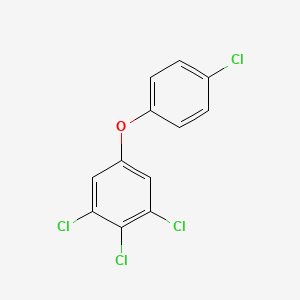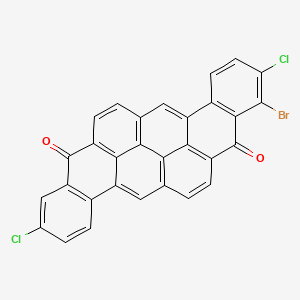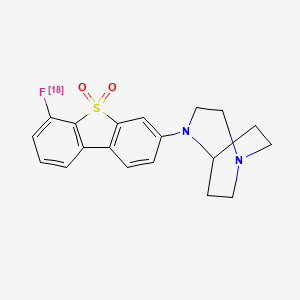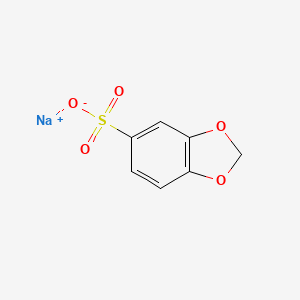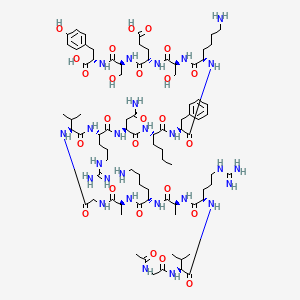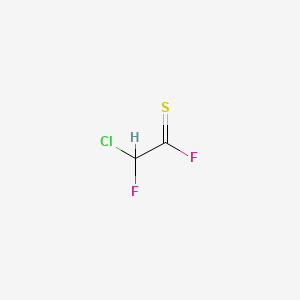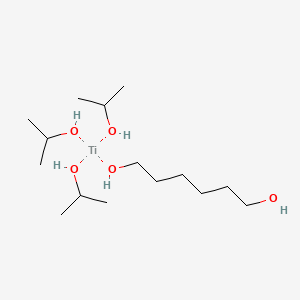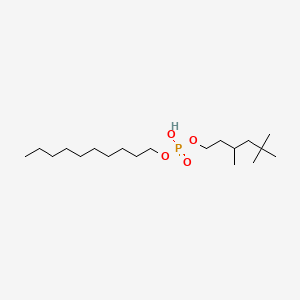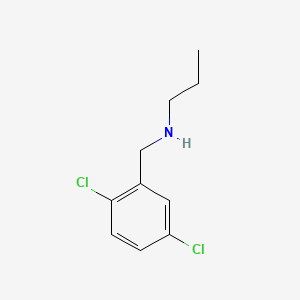
Cadmium diisobutyl dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium diisobutyl dimaleate is a chemical compound with the molecular formula C8H12CdO4 It is a cadmium salt of diisobutyl dimaleate, characterized by its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
Cadmium diisobutyl dimaleate can be synthesized through a reaction between cadmium oxide (CdO) and diisobutyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cadmium oxide and diisobutyl maleate are combined. The process involves precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Cadmium diisobutyl dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and other reduced species.
Substitution: The maleate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other oxidized species.
Reduction: Cadmium metal (Cd) and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
科学的研究の応用
Cadmium diisobutyl dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized coatings, pigments, and other industrial materials.
作用機序
The mechanism by which cadmium diisobutyl dimaleate exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and other cellular responses. The compound’s molecular targets include metalloproteins and other metal-binding biomolecules.
類似化合物との比較
Similar Compounds
Cadmium acetate: Another cadmium salt with different ligands.
Cadmium chloride: A commonly used cadmium compound with distinct properties.
Cadmium sulfate: Used in various industrial applications.
Uniqueness
Cadmium diisobutyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and industrial coatings highlight its versatility compared to other cadmium compounds.
特性
CAS番号 |
97259-82-0 |
|---|---|
分子式 |
C16H22CdO8 |
分子量 |
454.75 g/mol |
IUPAC名 |
cadmium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Cd/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b4-3+;4-3-; |
InChIキー |
DWEVQUURSGETLQ-OHSCNOFNSA-L |
異性体SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].CC(C)COC(=O)/C=C\C(=O)[O-].[Cd+2] |
正規SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


